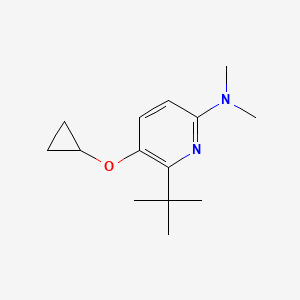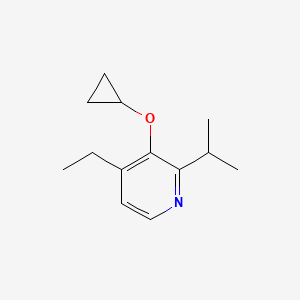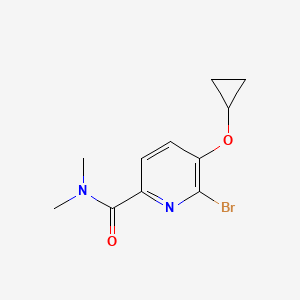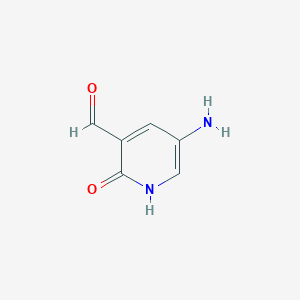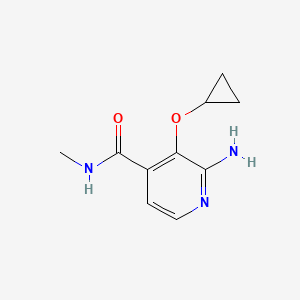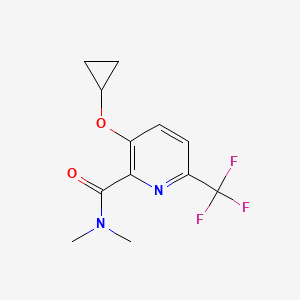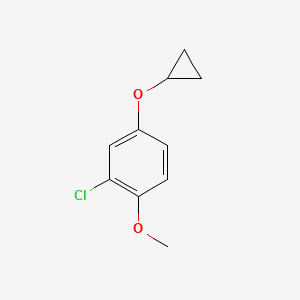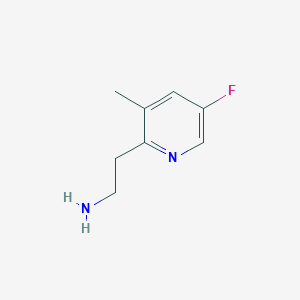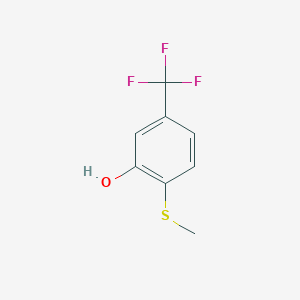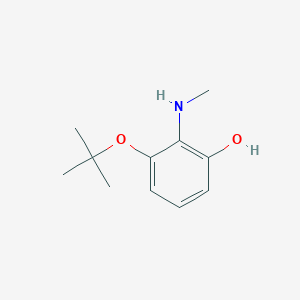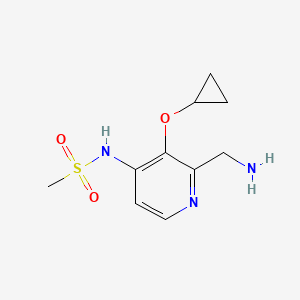
N-(2-(Aminomethyl)-3-cyclopropoxypyridin-4-YL)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Aminomethyl)-3-cyclopropoxypyridin-4-YL)methanesulfonamide is a complex organic compound that features a sulfonamide group. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties . This compound is characterized by the presence of a pyridine ring substituted with an aminomethyl group and a cyclopropoxy group, making it a unique structure in the realm of organic chemistry.
Métodos De Preparación
The synthesis of N-(2-(Aminomethyl)-3-cyclopropoxypyridin-4-YL)methanesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of a pyridine derivative with an aminomethyl group, followed by the introduction of a cyclopropoxy group. The final step involves the sulfonation of the compound to introduce the methanesulfonamide group. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures .
Análisis De Reacciones Químicas
N-(2-(Aminomethyl)-3-cyclopropoxypyridin-4-YL)methanesulfonamide undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group, using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(2-(Aminomethyl)-3-cyclopropoxypyridin-4-YL)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Due to its sulfonamide group, it is explored for its antibacterial properties and potential use in drug development.
Mecanismo De Acción
The mechanism of action of N-(2-(Aminomethyl)-3-cyclopropoxypyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
N-(2-(Aminomethyl)-3-cyclopropoxypyridin-4-YL)methanesulfonamide can be compared with other sulfonamide-based compounds:
Sulfanilamide: A simpler sulfonamide with a benzene ring, known for its antibacterial properties.
Sulfamethoxazole: Another sulfonamide used as an antibiotic, featuring a more complex structure with additional functional groups.
Ampiroxicam: A sulfonamide-based anti-inflammatory drug with a cyclic structure.
Hydrochlorothiazide: A diuretic drug that contains both acyclic and cyclic sulfonamide groups.
Propiedades
Fórmula molecular |
C10H15N3O3S |
|---|---|
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
N-[2-(aminomethyl)-3-cyclopropyloxypyridin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C10H15N3O3S/c1-17(14,15)13-8-4-5-12-9(6-11)10(8)16-7-2-3-7/h4-5,7H,2-3,6,11H2,1H3,(H,12,13) |
Clave InChI |
QPYXITFJCMBDPL-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=C(C(=NC=C1)CN)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


